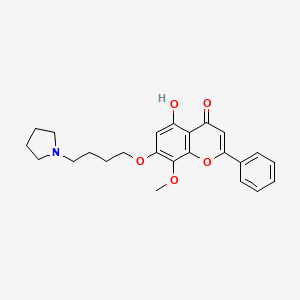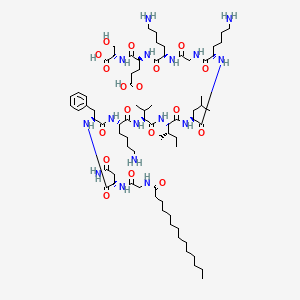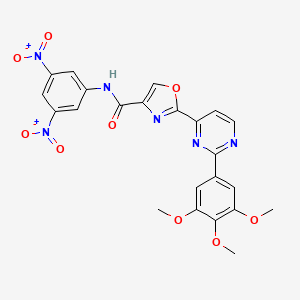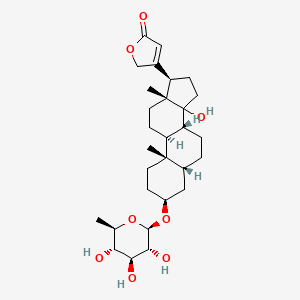
5-Hydroxy-8-methoxy-2-phenyl-7-(4-pyrrolidin-1-ylbutoxy)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-8-methoxy-2-phenyl-7-(4-pyrrolidin-1-ylbutoxy)chromen-4-one is a complex organic compound with a molecular formula of C24H27NO5 and a molecular weight of 409.475 Da . This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 5-Hydroxy-8-methoxy-2-phenyl-7-(4-pyrrolidin-1-ylbutoxy)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the hydroxy and methoxy groups: These functional groups can be introduced via selective hydroxylation and methylation reactions.
Attachment of the pyrrolidin-1-ylbutoxy side chain: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with pyrrolidine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
5-Hydroxy-8-methoxy-2-phenyl-7-(4-pyrrolidin-1-ylbutoxy)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications include the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-8-methoxy-2-phenyl-7-(4-pyrrolidin-1-ylbutoxy)chromen-4-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes, modulate signaling pathways, or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
5-Hydroxy-8-methoxy-2-phenyl-7-(4-pyrrolidin-1-ylbutoxy)chromen-4-one can be compared with other similar compounds, such as:
5-Hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one: Lacks the pyrrolidin-1-ylbutoxy side chain, which may result in different biological activities and properties.
5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid: Contains a glucopyranosiduronic acid moiety, which may enhance its solubility and bioavailability.
5-Hydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)-4-benzopyrone: Features additional methoxy groups, which may influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C24H27NO5 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
5-hydroxy-8-methoxy-2-phenyl-7-(4-pyrrolidin-1-ylbutoxy)chromen-4-one |
InChI |
InChI=1S/C24H27NO5/c1-28-23-21(29-14-8-7-13-25-11-5-6-12-25)16-19(27)22-18(26)15-20(30-24(22)23)17-9-3-2-4-10-17/h2-4,9-10,15-16,27H,5-8,11-14H2,1H3 |
Clé InChI |
UTBSFLRYDHWNGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OCCCCN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)



![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)




![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)

